1-(4-chlorophenyl)-1H-tetrazol-5-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)-1H-tetrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEPERIPZPLFBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)NN=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356240 | |
| Record name | 1-(4-chlorophenyl)-1H-tetrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3589-06-8 | |
| Record name | 1-(4-chlorophenyl)-1H-tetrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Chlorophenyl 1h Tetrazol 5 Ol
Established Synthetic Pathways for 1-Substituted Tetrazol-5-ols
The formation of the tetrazole ring, a five-membered ring containing four nitrogen atoms, can be achieved through several synthetic routes. These methods often involve the construction of the heterocyclic ring from acyclic precursors.
Cycloaddition Reactions in Tetrazole Synthesis
A fundamental approach to constructing the tetrazole ring is through [3+2] cycloaddition reactions. nih.gov This type of reaction involves the combination of a three-atom component with a two-atom component to form a five-membered ring. In the context of tetrazole synthesis, this typically involves the reaction of an azide (B81097) (the 3-atom component) with a nitrile or an isocyanide (the 2-atom component). nih.govnih.gov
The reaction between a nitrile and sodium azide is a common method for preparing 5-substituted 1H-tetrazoles. nih.gov The use of various catalysts can facilitate this reaction, which can be sensitive to electronic and steric effects of the substituents on the nitrile. nih.govacs.org The inverse electron demand Diels-Alder reaction of heterocyclic azadienes also represents a powerful method for synthesizing highly substituted heterocycles. nih.gov
Amine-Based Protocols for 1-Substituted Tetrazole Formation
A widely utilized method for the synthesis of 1-substituted tetrazoles involves a one-pot reaction between a primary amine, triethyl orthoformate, and sodium azide. rsc.orgresearchgate.net This multicomponent reaction is a convergent approach where three or more starting materials react to form a single product, incorporating the majority of the atoms from the starting materials. nih.gov This method is advantageous due to its efficiency and the ability to introduce a variety of substituents at the 1-position of the tetrazole ring by simply changing the starting amine.
For instance, the synthesis of 1-(4-chlorophenyl)-1H-tetrazol-5-ol would utilize 4-chloroaniline (B138754) as the primary amine. The reaction proceeds through the formation of an intermediate imidate, which then undergoes cyclization with the azide to form the tetrazole ring. Various acidic and heterogeneous catalysts have been employed to promote this reaction. researchgate.net
Catalytic Strategies in Tetrazole Synthesis
The development of catalytic systems has significantly advanced the synthesis of tetrazoles, offering milder reaction conditions, improved yields, and greater substrate scope. These strategies can be broadly categorized into metal-catalyzed approaches, heterogeneous catalysis, and organocatalysis.
A variety of metal catalysts have been shown to be effective in the synthesis of tetrazoles. Lewis acidic metal salts, such as zinc salts, are commonly used to activate the nitrile group towards nucleophilic attack by the azide ion. organic-chemistry.org Other metal triflates, like ytterbium triflate (Yb(OTf)₃), have also been successfully employed to catalyze the reaction between amines, triethyl orthoformate, and sodium azide. researchgate.netorganic-chemistry.org
Recent advancements have seen the use of cobalt(II) complexes as homogeneous catalysts for the [3+2] cycloaddition of azides to organonitriles, providing near-quantitative yields under mild conditions. acs.org The mechanism of these metal-catalyzed reactions often involves the coordination of the nitrile to the metal center, which increases its electrophilicity and facilitates the subsequent cycloaddition. researchgate.net
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and often milder reaction conditions, aligning with the principles of green chemistry. nih.gov In recent years, various nanomaterials have emerged as highly efficient catalysts for tetrazole synthesis due to their high surface area-to-volume ratio and modifiable surfaces. nih.gov
One such example is nano-TiCl₄/SiO₂, a solid acid catalyst, which has been utilized in multicomponent reactions to produce heterocyclic compounds. ias.ac.inresearchgate.netresearchgate.net Its application in tetrazole synthesis demonstrates the potential of silica-supported catalysts.
Another notable development is the use of a biosynthesized Ag/sodium borosilicate nanocomposite (ASBN). rsc.orgresearchgate.netbohrium.comacs.org This heterogeneous catalyst has been successfully used for the synthesis of 1-substituted 1H-tetrazoles from amines, triethyl orthoformate, and sodium azide. researchgate.netbohrium.comacs.orgacs.org The ASBN catalyst is prepared using plant extracts as reducing and stabilizing agents, making it an environmentally friendly option. researchgate.netbohrium.com It offers high yields, easy work-up, and can be recycled and reused multiple times without significant loss of activity. researchgate.netacs.org The reaction to form 1-substituted tetrazoles using the ASBN catalyst is typically carried out under solvent-free conditions at elevated temperatures. acs.org
The table below summarizes the synthesis of various 1-substituted tetrazoles using the Ag/Sodium Borosilicate Nanocomposite catalyst. The reaction of 4-chloroaniline, which would lead to the precursor of the target molecule, shows a high yield of 95%. acs.org
| Entry | Amine | Product | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | 1-Phenyl-1H-tetrazole | 3 | 92 |
| 2 | 4-Chloroaniline | 1-(4-Chlorophenyl)-1H-tetrazole | 3 | 95 |
| 3 | 4-Bromoaniline | 1-(4-Bromophenyl)-1H-tetrazole | 3.5 | 93 |
| 4 | 4-Nitroaniline | 1-(4-Nitrophenyl)-1H-tetrazole | 4 | 90 |
| 5 | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-1H-tetrazole | 3 | 94 |
| 6 | 4-Methylaniline | 1-(p-Tolyl)-1H-tetrazole | 3 | 93 |
| Reaction conditions: Amine (2.0 mmol), sodium azide (2.0 mmol), triethyl orthoformate (2.4 mmol), ASBN catalyst (0.05 g), 120 °C. acs.org |
Organocatalysis, the use of small organic molecules as catalysts, has gained prominence as a sustainable and metal-free alternative in organic synthesis. researchgate.net In the context of tetrazole synthesis, L-proline has been used as a catalyst for the reaction of nitriles with sodium azide, offering an environmentally benign and cost-effective protocol. researchgate.net
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to tetrazole synthesis. nih.gov This includes the use of water as a solvent, which is a safe and environmentally friendly medium for the reaction of nitriles with sodium azide catalyzed by zinc salts. organic-chemistry.org The development of reusable heterogeneous catalysts and the use of multicomponent reactions that maximize atom economy are also key aspects of green synthetic approaches to tetrazoles. nih.govnih.gov The synthesis of tetrazole-derived organocatalysts themselves has also been explored, highlighting the dual role of the tetrazole moiety in both catalysis and as a synthetic target. acs.org
Innovations in the Synthesis of this compound
Recent innovations in synthetic chemistry have focused on enhancing the efficiency, safety, and environmental sustainability of the processes used to produce this compound. These advancements primarily revolve around the use of microwave irradiation and solvent-free reaction conditions to drive the key [3+2] cycloaddition reaction between 4-chlorobenzonitrile (B146240) and an azide source.
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sphinxsai.comnih.gov The application of microwave irradiation to the synthesis of 5-substituted-1H-tetrazoles has demonstrated significant advantages. researchgate.net
In a typical microwave-assisted synthesis of a compound structurally similar to this compound, the reaction of a nitrile with sodium azide can be completed in minutes as opposed to several hours required for traditional heating. sphinxsai.comnih.gov This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in temperature. nih.gov The use of catalysts, such as copper(II) species, in conjunction with microwave heating can further enhance the reaction rate and efficiency of the [3+2] cycloaddition. researchgate.net
A comparative study on the synthesis of various heterocyclic molecules, including tetrazole derivatives, has shown that microwave-induced methods consistently outperform conventional approaches in terms of both reaction time and product yield. sphinxsai.comresearchgate.net For instance, reactions that would typically require 2-15 hours of reflux can be completed within 2-8 minutes under microwave irradiation, with yields increasing by 10-30%. sphinxsai.com
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Heterocyclic Compounds
| Compound Type | Conventional Method (Time) | Microwave Method (Time) | Conventional Yield (%) | Microwave Yield (%) | Reference |
| Benzotriazole Derivatives | 2.75 - 3.5 hours | 4.3 - 11.3 minutes | 65 - 72 | 75 - 93 | nih.gov |
| 4-Phenylquinazolin-2(1H)-ones | > 1 hour | < 1 hour | 16 - 85 | 31 - 92 | nih.gov |
| 1,2,4,5-Tetrazines | Hours | Minutes | Moderate | High | ijrpr.com |
This table presents a generalized comparison based on data for similar heterocyclic syntheses and is illustrative of the advantages of microwave-assisted protocols.
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions represents a significant step towards greener and more sustainable chemical synthesis. rsc.org Mechanochemical methods, such as ball milling, have been successfully employed for the synthesis of various organic compounds, including those with a chlorophenyl moiety, without the need for bulk solvents. rsc.orgresearchgate.net This approach minimizes waste generation and can lead to unique reaction pathways not observed in solution-phase chemistry. rsc.org
In a typical solvent-free synthesis using a ball mill, the reactants, such as 4-chlorophenyl hydrazine (B178648) and a suitable reaction partner, are ground together in the presence of a base. researchgate.net The mechanical energy supplied during milling facilitates the reaction. The optimization of parameters like milling speed and duration is crucial for maximizing the yield and purity of the product. nih.gov For instance, studies on the synthesis of other complex molecules have shown that a specific milling speed, such as 400 rpm, can be optimal for achieving the highest yield. nih.gov
Another accessible solvent-free technique involves the simple grinding of reactants with a pestle and mortar, followed by gentle heating. diva-portal.org This low-cost method provides many of the same sustainability benefits as automated ball milling. diva-portal.org
Mechanistic Insights into Synthetic Transformations Leading to this compound
The formation of the 1,5-disubstituted tetrazole ring in this compound proceeds through a [3+2] cycloaddition reaction. This involves the reaction of a 1,3-dipole (an azide) with a dipolarophile (the nitrile group of 4-chlorobenzonitrile). mdpi.com
Theoretical studies, often employing Density Functional Theory (DFT), have provided valuable insights into the mechanism of this transformation. mdpi.comresearchgate.net The reaction is understood to be a concerted process where the new carbon-nitrogen and nitrogen-nitrogen bonds are formed in a single transition state. researchgate.net The regioselectivity of the cycloaddition, leading to the desired 1,5-disubstituted tetrazole, is a key aspect that can be rationalized through the analysis of the frontier molecular orbitals (FMOs) of the reactants. researchgate.net
The mechanism can be influenced by several factors, including the nature of the solvent and the presence of catalysts. For instance, the use of protic solvents with strong hydrogen-bonding capabilities, such as hexafluoroisopropanol (HFIP), has been shown to alter the mode of cycloaddition in related tetrazine systems, highlighting the intricate role of the reaction environment in directing the mechanistic pathway. nih.govdicp.ac.cn In the case of tetrazole formation from azides and nitriles, the reaction likely proceeds through the activation of the nitrile group by the catalyst or solvent, facilitating the nucleophilic attack of the azide anion.
Structural Elucidation and Advanced Characterization of 1 4 Chlorophenyl 1h Tetrazol 5 Ol and Its Derivatives
Advanced Spectroscopic Techniques for Comprehensive Structural Analysis
Spectroscopy provides the foundational data for determining the connectivity and functional groups within the molecule. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry is employed for a full structural profile.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution NMR spectroscopy is essential for mapping the proton and carbon framework of the molecule. The spectra of 1-(4-chlorophenyl)-1H-tetrazol-5-ol reflect the features of the 4-chlorophenyl substituent and the tetrazole core.
¹H NMR: In a typical deuterated solvent like DMSO-d₆, the aromatic protons of the 4-chlorophenyl ring exhibit a characteristic splitting pattern. Due to the chlorine atom's electronic influence, the protons ortho to the tetrazole ring are chemically distinct from those meta to it, often appearing as two distinct doublets (an AA'BB' system). A broad signal, indicative of an acidic proton, would also be observed, corresponding to the hydroxyl (-OH) proton of the tetrazol-5-ol tautomer or the N-H proton of the tetrazolin-5-one tautomer.
¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon environment. The 4-chlorophenyl ring typically shows four distinct signals: one for the carbon attached to the tetrazole ring, two for the ortho and meta carbons, and one for the carbon bearing the chlorine atom. The carbon atom of the tetrazole ring (C5) is also observed, with its chemical shift influenced by the tautomeric equilibrium. The presence of the tetrazolin-5-one tautomer would be indicated by a signal in the carbonyl region of the spectrum.
Table 1: Representative NMR Data for Related Aryl Tetrazole Structures Note: Specific experimental data for this compound is not widely published. This table is based on characteristic values for closely related 5-substituted-1-aryl-tetrazoles and highlights the expected chemical shift regions.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Aromatic C-H | 7.5 - 8.2 |
| OH / NH | Variable, broad | |
| ¹³C | Aromatic C-H | 120 - 135 |
| Aromatic C-Cl | 135 - 140 | |
| Aromatic C-N | ~130 | |
| Tetrazole C5 | 150 - 160 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
FT-IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound is marked by the presence of its two key tautomeric forms.
Key vibrational bands include:
O-H/N-H Stretching: A broad absorption band in the region of 3400-2500 cm⁻¹ is characteristic of the O-H stretching of the tetrazol-ol form and the N-H stretching of the tetrazolin-one form. This broadness is often due to hydrogen bonding.
C=O Stretching: The presence of the tetrazolin-5-one tautomer would be confirmed by a strong absorption band around 1700-1750 cm⁻¹, which is characteristic of a carbonyl group.
C=N and N=N Stretching: Vibrations associated with the tetrazole ring typically appear in the 1400-1600 cm⁻¹ region.
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon double bonds within the phenyl ring.
C-Cl Stretching: A strong absorption is expected in the fingerprint region, typically around 1090-1100 cm⁻¹, corresponding to the C-Cl bond.
Table 2: Characteristic FT-IR Absorption Bands for this compound Functional Groups
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| O-H / N-H Stretch | Hydroxyl / Amide | 3400 - 2500 (Broad) |
| C=O Stretch | Carbonyl (in tautomer) | 1700 - 1750 |
| C=N / N=N Stretch | Tetrazole Ring | 1400 - 1600 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-Cl Stretch | Aryl Halide | 1090 - 1100 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under ionization. For this compound (C₇H₅ClN₄O), the expected molecular weight is approximately 196.59 g/mol .
The fragmentation of tetrazole derivatives is well-characterized. Key fragmentation pathways observed in electrospray ionization (ESI) mass spectrometry often involve the elimination of stable small molecules:
Loss of Nitrogen (N₂): A characteristic fragmentation for tetrazoles is the loss of a nitrogen molecule (28 Da), leading to a highly reactive intermediate.
Loss of HN₃: In positive-ion mode, the protonated molecule may lose hydrazoic acid (43 Da).
Chlorophenyl Cation: The cleavage of the bond between the phenyl group and the tetrazole ring can result in the formation of a chlorophenyl cation fragment.
Crystallographic Analysis of this compound
While spectroscopic methods reveal connectivity, single-crystal X-ray diffraction provides the definitive, three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. scielo.org.za
Single Crystal X-ray Diffraction Studies for Atomic Coordinates and Bond Parameters
Table 3: Representative Crystal Data for the Related Compound 5-(4-chlorophenyl)-1H-tetrazole This data is for a related structure and serves as an example of the parameters obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
| Formula | C₇H₅ClN₄ |
| Crystal System | Monoclinic |
| a (Å) | 9.4596 |
| b (Å) | 11.437 |
| c (Å) | 7.2988 |
| β (°) ** | 107.91 |
| Volume (ų) ** | 751.4 |
| Z | 4 |
Analysis of Molecular Conformation and Dihedral Angles
Crystallographic data is crucial for determining the molecule's precise conformation. A key parameter is the dihedral angle between the plane of the phenyl ring and the plane of the tetrazole ring. In related structures like 5-(4-chlorophenyl)-1H-tetrazole, this angle has been observed to be non-zero, indicating a twisted conformation. For instance, one reported structure shows a dihedral angle of 17.38°, while a co-crystallized, nearly planar molecule has an angle of just 0.22°. This twist is typically a result of minimizing steric hindrance between the two ring systems. Analysis would also reveal details about intermolecular hydrogen bonding, which dictates the crystal packing arrangement.
Intermolecular Interactions and Crystal Packing Motifs
Specific information regarding the intermolecular interactions and crystal packing motifs for this compound is not available in the public scientific literature searched. Crystal structure analysis, which is a prerequisite for a detailed discussion of these features, appears not to have been published for this specific compound.
In general, for related tetrazole and chlorophenyl-containing compounds, one would anticipate the presence of various intermolecular interactions. These could include:
Hydrogen Bonding: The hydroxyl (-OH) group and the nitrogen atoms of the tetrazole ring are potential hydrogen bond donors and acceptors. This could lead to the formation of strong N-H···O, O-H···N, or O-H···O hydrogen bonds, often resulting in the formation of dimers, chains, or more complex three-dimensional networks.
Halogen Bonding: The chlorine atom on the phenyl ring could participate in halogen bonding (C-Cl···N or C-Cl···O), an interaction that is increasingly recognized as a significant force in directing crystal packing.
π-π Stacking: The aromatic phenyl and tetrazole rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.
C-H···π Interactions: The hydrogen atoms of the phenyl ring could interact with the π-systems of adjacent rings.
Without experimental crystallographic data for this compound, any description of its specific crystal packing motifs would be purely speculative.
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts
A Hirshfeld surface analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data. As no such data has been found for This compound , a quantitative assessment of its intermolecular contacts through this method cannot be provided.
Computational Chemistry and Theoretical Investigations of 1 4 Chlorophenyl 1h Tetrazol 5 Ol Systems
Density Functional Theory (DFT) Studies
DFT has become a primary tool for investigating the properties of heterocyclic compounds like 1-(4-chlorophenyl)-1H-tetrazol-5-ol. A comprehensive theoretical analysis has been conducted on its highly stable tautomer, 5-(4-chlorophenyl)-1H-tetrazole, using the B3LYP functional combined with the 6-311++G(d,p) basis set. researchgate.net This level of theory is well-regarded for providing a balanced description of molecular geometries and electronic properties.
The initial step in a computational analysis involves optimizing the molecule's geometry to find its most stable, lowest-energy conformation (the ground state). For 5-(4-chlorophenyl)-1H-tetrazole, calculations have determined the optimized bond lengths and bond angles. researchgate.net These theoretical parameters are often compared with experimental data from X-ray crystallography to validate the computational method. nih.gov The agreement between calculated and experimental structures confirms the reliability of the DFT approach. nih.govkpru.ac.th
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For 5-(4-chlorophenyl)-1H-tetrazole, the HOMO-LUMO gap has been calculated, providing insight into its electronic and chemical properties. researchgate.net In a similar computational study on a different heterocyclic compound using the B3LYP method, HOMO-LUMO energy gaps were found to be in the range of 4.001 eV to 4.089 eV, which helps characterize the system's stability. kpru.ac.th
Table 1: Frontier Molecular Orbital Properties
| Property | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Characterizes the molecule's ability to donate electrons (nucleophilicity). youtube.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Characterizes the molecule's ability to accept electrons (electrophilicity). youtube.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates kinetic stability and chemical reactivity. A smaller gap implies higher reactivity. numberanalytics.com |
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer, conjugative interactions, and the delocalization of electron density within a molecule. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E2) associated with these interactions quantifies the extent of electron delocalization, which is a key factor in molecular stability. researchgate.net
Table 2: Selected NBO Stabilization Energies (E2) for 5-(4-chlorophenyl)-1H-tetrazole
| Donor Orbital | Acceptor Orbital | Stabilization Energy (E2) (kJ/mol) |
|---|---|---|
| LP (N13) | π* (C11-N16) | 49.56 researchgate.net |
| LP (N13) | π* (N14-N15) | 39.11 researchgate.net |
Data derived from NBO analysis at the B3LYP/6-311++G(d,p) level of theory. researchgate.net
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. researchgate.net These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Red-colored regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to attack by electrophiles. Blue-colored regions represent positive electrostatic potential, which are electron-deficient and prone to attack by nucleophiles. researchgate.net
For 5-(4-chlorophenyl)-1H-tetrazole, the MEP map shows that the most negative potential is concentrated around the nitrogen atoms of the tetrazole ring, identifying them as the primary sites for electrophilic attack. researchgate.net Conversely, the positive potential is located around the hydrogen atoms, indicating these are the likely sites for nucleophilic interactions. researchgate.net
Computational methods are frequently used to predict spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.govpnrjournal.com These theoretical predictions are then compared with experimental data to confirm the molecular structure. The close agreement between calculated and observed spectra serves as a powerful validation of the computed results. nih.gov Experimental FT-IR and NMR spectra have been reported for the stable tautomer, 5-(4-chlorophenyl)-1H-tetrazole. rsc.orgrsc.org
Table 3: Experimental Spectroscopic Data for 5-(4-chlorophenyl)-1H-tetrazole
| Spectroscopy | Observed Peaks / Shifts |
|---|---|
| ¹H NMR (400 MHz, DMSO-d6, ppm) | δ 7.68 (d, J = 8.4 Hz, 2H, Ph), 8.05 (d, J = 8.8 Hz, 2H, Ph) rsc.org |
| ¹³C NMR (100 MHz, DMSO-d6, ppm) | δ 123.5, 129.2, 130.0, 136.4, 155.3 rsc.org |
| FT-IR (KBr, νmax/cm⁻¹) | 3092, 1609, 1564, 1486, 1435, 1160, 1096, 833 rsc.org |
Tautomerism and Isomerism in Tetrazol-5-ol Frameworks
Tautomerism is a form of structural isomerism where compounds readily interconvert through the migration of a proton, existing in a dynamic equilibrium. testbook.combyjus.com Tetrazole derivatives are well-known for exhibiting complex tautomeric behavior. wikipedia.org The compound , this compound, represents one specific tautomer, the "ol" form.
However, this system can exist in several other tautomeric forms. These include proton migration between different nitrogen atoms of the heterocyclic ring (annular tautomerism) and keto-enol type tautomerism. wikipedia.org For instance, the "ol" form can interconvert with its corresponding "one" (keto) form, 1-(4-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one. Furthermore, the position of the single proton on the tetrazole ring can vary, leading to different N-H tautomers, such as the 1H and 2H forms. nih.gov
Theoretical Treatment of 1H- and 2H-Tautomerism in Tetrazoles
The tautomerism of the tetrazole ring is a critical area of study in computational chemistry, with the 1H- and 2H-tautomers being the most common forms. researchgate.net Theoretical studies consistently show that the relative stability of these tautomers is influenced by the computational method employed, the physical state of the compound, and the nature of substituents. researchgate.netresearchgate.net
In the gas phase, the 2H-tautomer of tetrazole is generally found to be the more stable form. researchgate.netrsc.orgnih.gov High-level ab initio calculations, such as the W1 procedure, have been used to study the interconversion and decomposition of tetrazole isomers. nih.gov These studies reveal that while the barriers for monomolecular tautomeric transformations are high (approximately 50-70 kcal/mol), the presence of H-bonded complexes significantly lowers these barriers to around 18-28 kcal/mol, facilitating rapid interconversion between the 1H and 2H forms. nih.gov
The aromaticity of the tetrazole ring, a key factor in its stability, has also been a subject of theoretical investigation. Calculations of Nucleus-Independent Chemical Shift (NICS), a common measure of aromaticity, suggest that tetrazole tautomers exhibit a high degree of aromatic character. ijsr.net Geometry-based indices of aromaticity, such as the Bird index, generally predict a higher degree of aromatic character for the 2H-tautomer compared to the 1H-tautomer, which supports the observation of the 2H-tautomer's greater stability in the gas phase. ijsr.netiosrjournals.org
Table 1: Calculated Relative Energies of Tetrazole Tautomers in the Gas Phase
| Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| 1H-Tetrazole | W1 | 0.0 (reference) | nih.gov |
| 2H-Tetrazole | W1 | -4.5 | nih.gov |
| 5-Amino-1H-tetrazole | CCSD(T)/6-311G//MP2/6-311G | 2.67 | nih.gov |
| 5-Amino-2H-tetrazole | CCSD(T)/6-311G//MP2/6-311G | 0.0 (reference) | nih.gov |
Solvation Effects on Tautomeric Equilibria
The tautomeric equilibrium of tetrazoles is highly sensitive to the surrounding environment, particularly the polarity of the solvent. researchgate.net While the 2H-tautomer is favored in the gas phase, the 1H-tautomer generally predominates in polar solvents and in the solid state. researchgate.netrsc.org This shift is attributed to the larger dipole moment of the 1H-tautomer, which is better stabilized by polar solvent molecules.
Quantum-mechanical studies using self-consistent reaction field (SCRF) models have been employed to investigate the influence of an aqueous environment on the tautomeric equilibrium. researchgate.netrsc.org These calculations confirm that in aqueous solution, the 1H-tautomer of tetrazole becomes the more stable form. rsc.org The inclusion of explicit solvent molecules in theoretical models, often referred to as microsolvation, has also been shown to be important for accurately describing the tautomeric preferences. epa.govresearchgate.net Studies on tetrazole-5-thione with a single explicit water molecule demonstrated the formation of hydrogen bonds that can influence the relative stability of the tautomers. researchgate.net
The dielectric permittivity of the medium plays a significant role; a decrease in solvent polarity leads to a reduced stabilization of the more polar 1H-form. researchgate.net This highlights the delicate balance between the intrinsic stability of the tautomers and their interactions with the solvent.
Table 2: Predicted Predominant Tautomer of Unsubstituted Tetrazole in Different Environments
| Environment | Predominant Tautomer | Computational Approach | Reference |
|---|---|---|---|
| Gas Phase | 2H-Tetrazole | Quantum-mechanical methods | rsc.org |
| Aqueous Solution | 1H-Tetrazole | Quantum-mechanical methods | rsc.org |
| Crystalline State | 1H-Tetrazole | General observation | researchgate.net |
Substituent Effects on Tautomeric Stability
Substituents at the C5-position of the tetrazole ring can significantly influence the tautomeric equilibrium. researchgate.netiosrjournals.org The electronic properties of the substituent, whether electron-donating or electron-withdrawing, can alter the relative stabilities of the 1H and 2H tautomers. iosrjournals.org
Theoretical studies have shown that the nature of the substituent affects the aromaticity and charge distribution of the tetrazole ring. researchgate.net For instance, calculations on various C-substituted tetrazoles have shown that while substitution does not drastically alter the magnetic properties (a measure of aromaticity), it does influence the relative energies of the tautomers. ijsr.netiosrjournals.org The presence of an electron-donating amide group, for example, can impact the relative stability. iosrjournals.org
Interestingly, some studies suggest that the relative thermodynamic stability of the 2H-form compared to the 1H-form does not show a strong, direct dependence on the nature of the substituent itself, but rather that the substituent's main influence is through its effect on solvation. researchgate.netresearchgate.net However, other computational work indicates that substitution does deeply influence the stability of the tetrazole tautomers, with trends in relative energies being highly dependent on the electronic properties of the substituents. iosrjournals.org For 5-substituted tetrazoles, it has been noted that increased electron-withdrawing properties of the substituent can lead to an increased content of the 2H-form in solution. researchgate.net
Table 3: Influence of Substituent Type on Tetrazole Properties
| Substituent Type | Effect on Aromaticity (NICS) | Influence on Tautomer Stability | Reference |
|---|---|---|---|
| General | Low influence on magnetic properties | Substitution deeply influences stability | ijsr.netiosrjournals.org |
| Electron-donating (e.g., Amide) | - | Affects relative energy | iosrjournals.org |
| Electron-withdrawing | Can increase content of 2H-form in solution | - | researchgate.net |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior, stability, and intermolecular interactions of molecular systems, including those containing tetrazole derivatives. acs.org While specific MD studies on this compound are not widely available, the methodology has been applied to other complex tetrazole-containing systems, such as polymer-bonded explosives (PBXs). acs.org
In these simulations, periodic supercells are constructed to model the condensed phase. acs.org The system is then allowed to evolve over time, typically on the nanosecond timescale, to reach an equilibrium conformation. acs.org From the simulation trajectories, various properties can be calculated, including binding energies, mechanical properties (like tensile and bulk modulus), and detonation performances for energetic materials. acs.org
For a molecule like this compound, MD simulations could provide valuable insights into its conformational preferences, the dynamics of the phenyl and chlorophenyl group rotations, and the nature of intermolecular interactions, such as hydrogen bonding involving the tetrazol-5-ol moiety. These simulations can also be used to study how the molecule interacts with solvent molecules or other components in a mixture, providing a dynamic picture that complements the static information obtained from quantum-mechanical calculations. The application of MD simulations could also help in understanding the stability of different crystalline forms (polymorphs) of the compound.
Reaction Chemistry and Mechanistic Studies of 1 4 Chlorophenyl 1h Tetrazol 5 Ol
Chemical Reactivity of the Tetrazole Heterocycle
The tetrazole ring in 1-(4-chlorophenyl)-1H-tetrazol-5-ol is a versatile functional group that exhibits a range of chemical reactivities. Its behavior is largely influenced by the presence of the hydroxyl group at the 5-position and the chlorophenyl group at the 1-position.
A key characteristic of 5-substituted 1H-tetrazoles is their acidic nature, often being considered bioisosteres of carboxylic acids due to their similar pKa values. The tetrazole moiety in this compound can undergo deprotonation to form a tetrazolate anion. This anion is stabilized by resonance, with the negative charge delocalized over the nitrogen atoms of the ring.
The nitrogen atoms of the tetrazole ring also possess nucleophilic character and can participate in reactions with electrophiles. For instance, 5-substituted-1H-tetrazoles can undergo alkylation and acylation reactions. Alkylation of monosubstituted tetrazoles can lead to the formation of both 1,5- and 2,5-disubstituted products, with the regioselectivity influenced by the nature of the alkylating agent and the reaction conditions nih.govresearchgate.net. Similarly, degradative acylation of 5-substituted-1H-tetrazoles with acyl halides is a known method for the synthesis of 1,3,4-oxadiazoles nih.gov.
Photochemical Transformation Mechanisms and Decomposition Pathways
The photochemical behavior of tetrazole derivatives is a subject of significant interest, often involving the cleavage of the heterocyclic ring and the extrusion of molecular nitrogen. While specific photochemical studies on this compound are not extensively documented, the transformation mechanisms can be inferred from studies on analogous compounds such as 1-aryl-tetrazol-5-ones and 5-allyloxy-tetrazoles nih.gov.
Upon ultraviolet irradiation, the primary photochemical process for many tetrazole derivatives is the elimination of a molecule of dinitrogen (N₂). This process is believed to proceed through the formation of a high-energy triplet biradical intermediate acs.org. The subsequent fate of this reactive intermediate is highly dependent on the nature of the substituents on the tetrazole ring and the surrounding solvent environment.
For instance, the photolysis of 1-allyl-4-phenyltetrazolones in solution leads to the formation of pyrimidinones (B12756618) as the major product. This is thought to occur via the initial formation of a triplet biradical, followed by ring closure and hydrogen migration nih.gov. In non-alcoholic solvents, these primary photoproducts can undergo further decomposition nih.gov. Similarly, the photochemistry of 5-allyloxy-tetrazoles in solution results in the formation of 1,3-oxazines as the sole primary photoproducts, which can also undergo secondary reactions nih.gov.
Based on these precedents, a plausible photochemical decomposition pathway for this compound would involve the initial photoextrusion of N₂ to generate a highly reactive 1,3-biradical intermediate. The subsequent reactions of this intermediate would determine the final decomposition products. The presence of the hydroxyl group at the 5-position could lead to unique rearrangement pathways.
Table 1: Plausible Intermediates and Products in the Photochemical Decomposition of this compound
| Intermediate/Product | Proposed Structure | Formation Pathway |
| Triplet Biradical | [Structure of the triplet biradical intermediate] | Photoextrusion of N₂ from the excited state of this compound. |
| Isocyanate | 4-chlorophenyl isocyanate | Rearrangement of the biradical intermediate. |
| Carbodiimide | N-(4-chlorophenyl)carbodiimide | Further reaction or rearrangement of intermediates. |
It is important to note that the actual decomposition pathway and the resulting products would need to be confirmed through experimental studies, such as product analysis and laser flash photolysis.
Substitution Reactions on the Aryl Moiety
The 4-chlorophenyl group of this compound is an aromatic ring that can potentially undergo electrophilic and nucleophilic substitution reactions. The feasibility and regioselectivity of these reactions are influenced by the electronic properties of both the chlorine atom and the tetrazol-5-ol substituent.
The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. The tetrazole ring is generally considered to be an electron-withdrawing group, which would further deactivate the phenyl ring towards electrophilic attack. Therefore, forcing conditions would likely be required for electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on the 4-chlorophenyl ring. If such a reaction were to occur, the new substituent would be expected to add at the positions ortho to the chlorine atom (positions 2 and 6 of the phenyl ring), due to the directing effect of the chlorine.
Nucleophilic aromatic substitution (SNAr) on the 4-chlorophenyl ring is another possibility. The presence of the electron-withdrawing tetrazole ring would activate the ring towards nucleophilic attack, particularly at the carbon atom bearing the chlorine. This would facilitate the displacement of the chloride ion by a strong nucleophile. The success of such a reaction would depend on the reaction conditions and the nature of the nucleophile.
Currently, there is a limited amount of specific experimental data in the scientific literature detailing substitution reactions on the aryl moiety of pre-formed 1-aryl-1H-tetrazol-5-ol compounds. Much of the existing research focuses on the synthesis of variously substituted 1-aryl tetrazoles by starting with an appropriately substituted aniline (B41778) or aryl halide beilstein-journals.org.
Table 2: Predicted Regioselectivity of Substitution Reactions on the Aryl Moiety
| Reaction Type | Reagents | Expected Product(s) | Rationale |
| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | 1-(2-nitro-4-chlorophenyl)-1H-tetrazol-5-ol and 1-(3-nitro-4-chlorophenyl)-1H-tetrazol-5-ol | The tetrazole ring is deactivating, and the chlorine atom is an ortho, para-director. Substitution would be disfavored but would likely occur at the positions ortho and meta to the tetrazole group. |
| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOCH₃) | 1-(4-methoxyphenyl)-1H-tetrazol-5-ol | The electron-withdrawing nature of the tetrazole ring activates the ring for nucleophilic attack, facilitating the displacement of the chloro group. |
Further experimental investigation is required to fully elucidate the scope and limitations of substitution reactions on the aryl moiety of this compound.
Coordination Chemistry and Material Science Applications of 1 4 Chlorophenyl 1h Tetrazol 5 Ol
Ligand Properties and Metal Complex Formation
The coordination chemistry of 1-(4-chlorophenyl)-1H-tetrazol-5-ol is primarily dictated by the electronic and steric characteristics of the tetrazole ring, the 4-chlorophenyl substituent, and the 5-hydroxyl group. While direct experimental studies on the complexation of this specific ligand are not extensively documented in publicly available research, its behavior can be inferred from studies of analogous 1-substituted-1H-tetrazol-5-thiol and other tetrazole derivatives.
Characterization of Coordination Modes
Based on studies of similar tetrazole-based ligands, this compound is expected to exhibit a variety of coordination modes. The tetrazole moiety can coordinate to metal centers in a monodentate fashion through one of its nitrogen atoms, or in a bridging manner, linking multiple metal centers.
A study on the related compound, 5-(allylthio)-1-(4-chlorophenyl)-1H-tetrazole, revealed that the N3 and N4 atoms of the tetrazole ring can coordinate to copper(I) ions. scispace.com This suggests that the tetrazole ring of this compound could similarly engage in coordination through its nitrogen lone pairs. Furthermore, the deprotonated 5-olato group could act as another coordination site, potentially leading to chelation or bridging interactions. The presence of multiple donor atoms (nitrogen and oxygen) allows for the formation of stable chelate rings with metal ions, a common feature in coordination chemistry that enhances complex stability.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely involve the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The resulting complexes could be characterized by various analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information.
For instance, the synthesis of copper(I) complexes with 5-(allylthio)-1-(4-chlorophenyl)-1H-tetrazole was achieved through an alternating-current electrochemical technique. scispace.com This method, along with conventional solution-based synthetic routes, could be applicable for preparing complexes of this compound.
The structural characterization of copper(I) complexes with the related 5-(allylthio)-1-(4-chlorophenyl)-1H-tetrazole ligand revealed the formation of discrete binuclear and polymeric structures. scispace.com In one complex, Cu2(C10H9ClN4S)2(H2O)22·C2H5OH, the ligand acts as a tridentate N,N,(S-C3H5)-bridging ligand, connecting two copper atoms. scispace.com This resulted in the formation of centrosymmetric dimers containing a six-membered {Cu2N4} ring and two seven-membered {CuNC4S} rings. scispace.com Another complex, [Cu3(C10H9ClN4S)Cl3], featured infinite anionic chains bonded to complex cations through bridging chloride atoms, forming two-dimensional layers. scispace.com
While these examples are for a thio-derivative, they highlight the rich structural possibilities for metal complexes of this compound, which could also form discrete molecules, one-dimensional chains, two-dimensional layers, or three-dimensional frameworks depending on the metal ion and reaction conditions.
Table 1: Crystallographic Data for a Related Copper(I) Complex
| Parameter | Cu2(C10H9ClN4S)2(H2O)22·C2H5OH | [Cu3(C10H9ClN4S)Cl3] |
| Formula | C22H30Cu2Cl2N8O8S2 | C10H9Cl3Cu3N4S |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 10.760(4) | 7.709(5) |
| b (Å) | 11.663(4) | 10.938(6) |
| c (Å) | 15.040(4) | 11.632(6) |
| α (°) | 101.51(4) | 104.70(8) |
| β (°) | 94.12(4) | 108.20(8) |
| γ (°) | 116.37(4) | 104.50(8) |
| V (ų) | 1629.1(9) | 841.3(8) |
| Z | 2 | 1 |
| Data from a study on 5-(allylthio)-1-(4-chlorophenyl)-1H-tetrazole. scispace.com |
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The versatile coordination behavior of tetrazoles makes them attractive candidates for the construction of these materials.
Design Principles for Novel MOF Architectures
The design of novel MOF architectures using this compound as a ligand would be guided by the principles of reticular chemistry. The geometry and connectivity of the resulting framework are determined by the coordination preferences of the metal ion and the bridging capabilities of the ligand. The bifunctional nature of this compound, with potential coordination sites on both the tetrazole ring and the 5-olato group, could lead to the formation of robust and porous frameworks. The isosterism between the carboxylic acid and tetrazole functional groups is a recognized strategy in the design of new MOFs with potentially similar properties to well-established carboxylate-based frameworks. sciforum.net
Potential in Energetic Materials Science (Theoretical Considerations)
Tetrazole-based compounds are a significant class of energetic materials due to their high nitrogen content and large positive heats of formation, which lead to a high energy release upon decomposition. icm.edu.pl The nitrogen-rich nature of the tetrazole ring (four nitrogen atoms in a five-membered ring) is a key contributor to these properties.
While there are no direct experimental studies on the energetic properties of this compound, theoretical considerations based on related compounds suggest it could have potential in this field. The presence of the tetrazole ring is a primary indicator of energetic character. Theoretical studies on other tetrazol-1-ol derivatives have shown that these compounds can possess highly positive heats of formation and detonation parameters comparable to common secondary explosives. nih.gov
It is important to note that the sensitivity of energetic materials is a critical parameter. While high energy output is desirable, low sensitivity to impact, friction, and electrostatic discharge is crucial for safe handling and application. The energetic potential of this compound remains a subject for future theoretical and experimental investigation.
Synthesis and Analysis of Derivatives and Analogues of 1 4 Chlorophenyl 1h Tetrazol 5 Ol
Systematic Structural Modifications at the Aryl Moiety and Tetrazole Ring
Modifications to the aryl moiety often involve changing the nature and position of substituents on the phenyl ring. While the parent compound features a chlorine atom at the para-position, derivatives can be synthesized with a variety of other functional groups. For instance, in related tetrazole series, the aryl group has been varied to include di- or trifluorobenzene substituents. nih.gov This allows for a systematic study of how electronic effects (electron-donating vs. electron-withdrawing groups) and steric hindrance influence the molecule's behavior.
The tetrazole ring is also a target for modification. The 5-position of the tetrazole ring is a common site for introducing diverse substituents. For example, research on related compounds has involved introducing groups like a 4-arylpiperazine-1-carbonyl moiety at the 5-position of a 1-aryl-1H-tetrazole core. nih.gov Another documented modification involves the introduction of a sulfonylmethyl group, leading to compounds such as 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole. ontosight.ai These modifications significantly alter the chemical space occupied by the molecule. The synthesis of such derivatives often starts from substituted benzonitriles, like 4-chlorobenzonitrile (B146240), which react with an azide (B81097) source to form the tetrazole ring. nih.govscielo.org.zaresearchgate.net
The table below summarizes representative structural modifications.
| Core Scaffold | Modification Site | Example of Modified Group | Resulting Derivative Class | Reference |
| 1-Aryl-1H-tetrazole | Aryl Moiety | Di- or Trifluorobenzene | 1-(Fluorinated phenyl)-1H-tetrazole derivatives | nih.gov |
| 1-Aryl-1H-tetrazole | 5-Position of Tetrazole Ring | 4-Arylpiperazine-1-carbonyl | 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols | nih.gov |
| 1-Phenyl-1H-tetrazole | 5-Position of Tetrazole Ring | [(4-chlorophenyl)sulfonyl]methyl | 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole | ontosight.ai |
Hybrid Molecular Architectures Incorporating the Tetrazol-5-ol Scaffold
Molecular hybridization is a strategy where distinct chemical scaffolds are combined to create a single molecule with potentially enhanced or novel properties. mdpi.com The tetrazol-5-ol scaffold has been successfully incorporated into such hybrid structures.
A notable example is the creation of pyrazole-tetrazole hybrids. mdpi.commdpi.com In these architectures, a tetrazole moiety is covalently linked to a pyrazole (B372694) ring, often through a spacer. mdpi.com For instance, researchers have synthesized series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives. mdpi.com The synthesis of these complex molecules is a multi-step process. In one pathway, an ester compound is first reduced to an alcohol using a reducing agent like LiAlH₄. mdpi.com The resulting alcohol is then converted to a chlorinated intermediate, which is subsequently reacted with another heterocyclic component to form the final hybrid molecule. mdpi.com This approach of assembling different N-heterocycles aims to leverage the chemical and biological attributes of each component within a single molecular framework. mdpi.commdpi.com
Structure-Property Relationship Studies within Derivative Series
The modification of the aryl group has been shown to be pivotal. For example, in a series of tetrahydroquinolone derivatives, replacing a 2-(trifluoromethoxy)benzene group with di- or trifluorobenzene moieties dramatically changed the compound's biological activity. nih.gov This highlights that the nature of the substituent on the aryl ring plays a critical role in defining the molecule's function. nih.gov
Similarly, modifications to the tetrazole ring have profound effects. The introduction of a carbonyl group at the 5-position of 1-aryl-1H-tetrazoles was designed based on the principle of bioisosterism, where one functional group is replaced by another with similar physicochemical properties. nih.gov In this case, the tetrazole ring itself was introduced as a bioisosteric replacement for other functional groups. nih.gov Molecular modeling studies of these derivatives have shown that the nitrogen atoms of the tetrazole ring can form specific hydrogen bonds with amino acid residues, such as Asnβ258 and Lysβ352, which helps to anchor the molecule in a specific orientation. nih.gov
Furthermore, studies on the electron-induced reactivity of closely related isomers, such as 5-(4-chlorophenyl)-1H-tetrazole and 5-chloro-1-phenyl-1H-tetrazole, demonstrate that the specific placement of substituents dramatically influences the molecule's fragmentation pathways and susceptibility to ring opening. nih.gov This indicates that the structural arrangement is key to the chemical stability and reactivity of the tetrazole system. nih.gov
The table below outlines key findings from structure-property relationship studies.
| Structural Modification | Observed Effect | Inferred Relationship | Reference |
| Variation of substituents on the aryl ring (e.g., fluorination) | Alteration of biological activity from antagonistic to agonistic | The electronic nature of the aryl substituent is a key determinant of the molecule's functional properties. | nih.gov |
| Introduction of a carbonyl-linked group at the tetrazole 5-position | Formation of specific hydrogen bonds with biological targets | The tetrazole ring and its substituents can act as crucial hydrogen-bond acceptors, influencing molecular interactions. | nih.gov |
| Change in substituent position between the aryl ring and tetrazole ring | Different electron-induced fragmentation and reactivity | The overall molecular structure dictates the stability and reactivity of the tetrazole ring system. | nih.gov |
Emerging Research Directions and Future Perspectives
Advancements in Computational Methodologies for Predictive Modeling
Computational chemistry has become an indispensable tool for predicting the physicochemical and reactive properties of molecules, thereby guiding experimental research and accelerating the discovery process. For 1-(4-chlorophenyl)-1H-tetrazol-5-ol and its derivatives, computational methodologies are being employed to understand its structure, reactivity, and potential applications.
A key aspect of this compound is its existence as a pair of tautomers: the '-ol' form (this compound) and the '-one' form (1-(4-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one). The equilibrium between these forms is crucial as it dictates the molecule's properties and reactivity.

Figure 1: Tautomeric equilibrium between the tetrazol-5-ol and tetrazol-5-one forms.
Density Functional Theory (DFT) is a primary computational method used to investigate such systems. nih.govwikipedia.org DFT calculations can predict the optimized geometry, bond lengths, and bond angles for each tautomer. nih.gov Furthermore, these calculations help determine the relative stability of the tautomers by computing their ground-state energies. This information is vital for predicting which form will predominate under various conditions.
Key computational analyses applied to tetrazole derivatives include:
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand the molecule's electronic and chemical reactivity. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.govwikipedia.org
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular bonding and delocalization of electron density within the molecule, which helps to explain its stability and conjugative interactions. nih.gov
Molecular Electrostatic Potential (MEP) Mapping: MEP maps are used to visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is crucial for predicting how the molecule will interact with other reagents. nih.gov
These computational approaches allow for the in silico screening and design of new derivatives of this compound with tailored properties for specific applications, such as in materials science or as building blocks for more complex molecules. mdpi.com The predictive power of these models reduces the need for extensive, time-consuming, and resource-intensive experimental work. chempedia.info
Table 1: Predicted Physicochemical Properties of Tetrazole Derivatives This table is illustrative and based on general findings for similar compounds.
| Property | Predicted Value Range | Computational Method | Significance |
|---|---|---|---|
| HOMO-LUMO Energy Gap | 4-6 eV | DFT (B3LYP) | Indicates chemical reactivity and stability |
| Dipole Moment | 2-5 Debye | DFT | Relates to polarity and solubility |
| Tautomer Energy Difference | 1-5 kcal/mol | DFT | Predicts the dominant tautomeric form |
Development of Novel and Sustainable Synthetic Pathways
The synthesis of 1,5-disubstituted tetrazoles, such as this compound, is an active area of research, with a growing emphasis on developing novel, efficient, and environmentally benign methods.
A classical and direct method for synthesizing 1-aryl-1H-tetrazol-5-ols is the reaction of an aryl isocyanate with hydrazoic acid (HN₃). mdpi.comacs.org In the case of the title compound, 4-chlorophenyl isocyanate serves as the starting material. This reaction is a [3+2] cycloaddition where the isocyanate acts as the dipolarophile and the azide (B81097) as the 1,3-dipole.

Figure 2: General synthesis of 1-aryl-1H-tetrazol-5-ols from aryl isocyanates and hydrazoic acid.
While effective, this traditional method often involves hazardous reagents like hydrazoic acid, which is highly toxic and explosive. dntb.gov.ua Consequently, modern research focuses on developing safer and more sustainable alternatives. These efforts align with the principles of green chemistry, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net
Emerging sustainable synthetic strategies include:
Use of Catalysts: The development of both homogeneous and heterogeneous catalysts can improve reaction rates and yields under milder conditions. For instance, nano-catalysts, such as copper-based nanoparticles, have been successfully employed in the synthesis of other tetrazole derivatives, often allowing the reaction to proceed in greener solvents like water. libretexts.orgresearchgate.netnih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of tetrazoles, leading to shorter reaction times and often higher yields compared to conventional heating. nih.govacs.org
Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine multiple synthetic steps into a single operation, reducing solvent waste and purification efforts. Novel MCRs using tetrazole-based building blocks, such as tetrazole aldehydes, are being explored for the creation of complex molecules. dntb.gov.uanih.gov
Safer Azide Sources: Research into alternative, safer sources of the azide moiety is ongoing to replace the direct use of hydrazoic acid or sodium azide where possible.
Table 2: Comparison of Synthetic Methods for Tetrazoles
| Method | Starting Materials | Advantages | Challenges |
|---|---|---|---|
| Classical Cycloaddition | Aryl isocyanate, Hydrazoic acid | Direct, high yield | Use of hazardous and explosive reagents dntb.gov.ua |
| Catalytic Synthesis | Nitriles, Sodium azide | High efficiency, catalyst reusability, milder conditions libretexts.orgresearchgate.net | Catalyst cost and stability |
| Microwave-Assisted | Varies (e.g., Nitriles, Azides) | Rapid reaction times, improved yields acs.org | Scalability can be an issue |
| Multicomponent Reactions | Aldehydes, amines, isocyanides, etc. | High atom economy, molecular diversity dntb.gov.uanih.gov | Complex optimization required |
Exploration of New Applications in Chemical Design and Materials Science
The unique structural features of this compound make it a versatile building block for applications in chemical design and materials science. The tetrazole ring is known for its high nitrogen content and its ability to act as a bioisostere for carboxylic acids, while the hydroxyl group (or its tautomeric keto form) provides a reactive handle for further functionalization. nih.govwikipedia.org
Chemical Design and Supramolecular Chemistry:
The compound can be used as a ligand in coordination chemistry. The nitrogen atoms of the tetrazole ring and the oxygen atom of the hydroxyl/keto group can coordinate with metal ions to form a variety of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their potential applications in:
Gas Storage and Separation: The porous nature of some MOFs allows them to selectively adsorb and store gases.
Catalysis: The metal centers within these frameworks can act as catalytic sites.
Luminescence: Coordination polymers incorporating specific metal ions can exhibit fluorescent or phosphorescent properties, making them suitable for sensing or optical applications.
The 1-(4-chlorophenyl) group influences the steric and electronic properties of the resulting complexes, while also providing opportunities for π-π stacking interactions, which can play a crucial role in the assembly of supramolecular structures.
Materials Science:
The high nitrogen content of the tetrazole ring makes its derivatives candidates for the development of high-energy-density materials (HEDMs). chempedia.info While this compound itself is not primarily an energetic material, its core structure can be incorporated into more complex molecules designed for this purpose. The primary decomposition product of such materials is often environmentally benign nitrogen gas.
Furthermore, the reactivity of the hydroxyl group allows for the grafting of this molecule onto polymer backbones or surfaces, thereby modifying the properties of the original material. This could be used to enhance thermal stability, flame retardancy, or to introduce specific binding sites.
The exploration of this compound and its derivatives as functional building blocks is an expanding field. The ability to fine-tune its properties through substitution on the phenyl ring or by reaction at the hydroxyl group opens up a vast chemical space for the design of novel molecules and materials with tailored functions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(4-chlorophenyl)-1H-tetrazol-5-ol derivatives, and how are reaction conditions optimized?
- A common method involves reacting substituted chlorobenzyl derivatives with 1H-tetrazol-5-ol precursors under heterogeneous catalytic conditions. For example, a PEG-400 medium with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C yields derivatives like 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole. Monitoring via TLC and purification by recrystallization in aqueous acetic acid ensures product purity .
- Optimization focuses on molar ratios, solvent choice (e.g., chloroform/DMSO mixtures), and reaction time to maximize yield while minimizing side products .
Q. How are spectroscopic techniques (e.g., IR, NMR) applied to characterize this compound derivatives?
- IR spectroscopy identifies functional groups such as tetrazole ring vibrations (1,300–1,450 cm⁻¹) and hydroxyl stretches (~3,400 cm⁻¹).
- ¹H NMR resolves aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl) and thioether/ether linkages (δ 3.5–4.5 ppm). Integration ratios confirm substitution patterns .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths and angles, confirming the tetrazole ring geometry and substituent orientation. For example, the C–Cl bond length in 1-(4-chlorophenyl) derivatives is typically ~1.74 Å, consistent with aromatic chlorides .
- Hydrogen-bonding networks (e.g., O–H···N interactions) stabilize crystal packing, analyzed via graph-set notation .
Q. What methodological approaches address low yields in the synthesis of tetrazole derivatives?
- Catalyst screening : Bleaching Earth Clay enhances reactivity in PEG-400 by providing a basic surface for nucleophilic substitution .
- Solvent optimization : Polar aprotic solvents like DMSO improve solubility of intermediates, while chloroform aids in post-reaction extraction .
- Byproduct mitigation : Column chromatography (ethyl acetate/hexane) separates isomers, as seen in dichlorovinyl-tetrazole syntheses .
Q. How can researchers investigate the biological activity of this compound derivatives, given structural similarities to bioactive triazoles?
- In vitro assays : Test antimicrobial/anticancer activity using MIC (Minimum Inhibitory Concentration) or MTT assays. Structural analogs with trifluoromethyl groups show enhanced bioactivity due to electron-withdrawing effects .
- Molecular docking : Simulate interactions with targets like tyrosine phosphatases or cannabinoid receptors. For example, tetrazole rings may mimic carboxylate groups in enzyme binding pockets .
Q. What strategies validate conflicting spectral data (e.g., NMR splitting vs. crystallographic symmetry)?
- Dynamic NMR : Variable-temperature studies distinguish static disorder (crystallographic) from conformational flux (solution state).
- DFT calculations : Compare experimental NMR shifts with computed values to identify dominant tautomers or rotamers .
Methodological Tables
| Key Analytical Parameters for this compound Derivatives |
|---|
| Parameter |
| Tetrazole ring vibration |
| Aromatic proton shift |
| C–Cl bond length |
| Melting point range |
| Synthesis Optimization Checklist |
|---|
| 1. Confirm stoichiometry of reactants (1:1 molar ratio for chloride precursors). |
| 2. Pre-dry solvents (e.g., PEG-400) to avoid hydrolysis. |
| 3. Monitor reaction progress hourly via TLC (ethyl acetate/hexane eluent). |
| 4. Recrystallize in aqueous acetic acid for ≥95% purity . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
